tert-butyl N-[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]carbamate
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Overview
Description
tert-butyl N-[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]carbamate: is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]carbamate typically involves multiple steps. One common method involves the protection of the amine group in 2-azabicyclo[2.1.1]hexane, followed by sulfonylation with 4-methylbenzenesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-butyl N-[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]carbamate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The bicyclic structure provides rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[2-azabicyclo[2.1.1]hexan-4-yl]carbamate
- tert-butyl N-[4-aminobicyclo[2.1.1]hexan-1-yl]carbamate
Uniqueness
tert-butyl N-[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]carbamate is unique due to the presence of the 4-methylbenzenesulfonyl group, which imparts distinct chemical properties and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C17H24N2O4S |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-methylphenyl)sulfonyl-2-azabicyclo[2.1.1]hexan-4-yl]carbamate |
InChI |
InChI=1S/C17H24N2O4S/c1-12-5-7-14(8-6-12)24(21,22)19-11-17(9-13(19)10-17)18-15(20)23-16(2,3)4/h5-8,13H,9-11H2,1-4H3,(H,18,20) |
InChI Key |
LROPPWJNGLOURO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(CC2C3)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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